molecular formula C12H13NO2 B2762594 N-(1-Phenylcyclopropyl)oxirane-2-carboxamide CAS No. 2411258-22-3

N-(1-Phenylcyclopropyl)oxirane-2-carboxamide

Cat. No.: B2762594
CAS No.: 2411258-22-3
M. Wt: 203.241
InChI Key: XNTDRPVJLBFZCT-UHFFFAOYSA-N
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Description

N-(1-Phenylcyclopropyl)oxirane-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group attached to a phenyl ring, an oxirane (epoxide) ring, and a carboxamide group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This approach utilizes the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via a 1,4-addition/epimerization sequence .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Phenylcyclopropyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, NaOH, Na2CO3

    Reduction: LiAlH4, NaBH4

    Substitution: Primary amines, acidic or basic catalysts

Major Products Formed:

    Oxidation: Oxirane-2,2-dicarboxamides

    Reduction: Diols

    Substitution: Beta-amino alcohols

Scientific Research Applications

Comparison with Similar Compounds

N-(1-Phenylcyclopropyl)oxirane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-phenylcyclopropyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11(10-8-15-10)13-12(6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTDRPVJLBFZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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